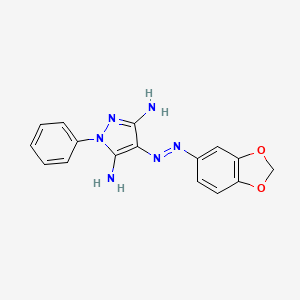
4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine is a member of benzodioxoles.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
A study by Ammar et al. (2016) focused on the synthesis of various imidazolidineiminothione derivatives, including those related to the 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine structure. These compounds demonstrated significant antibacterial and antifungal activities, highlighting their potential in treating infections.
Anticancer Properties
Research by El-Gaby et al. (2017) explored the synthesis of pyrazole derivatives, including compounds structurally similar to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine, and evaluated their anticancer activities. Some synthesized compounds showed promising results against Ehrlich ascites carcinoma cells, suggesting potential in cancer therapy.
Corrosion Inhibition
A study by Quraishi & Sharma (2005) examined the use of thiazole derivatives as corrosion inhibitors for mild steel in acidic solutions. The relevance of this study lies in the structural similarity of these derivatives to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine, indicating potential applications in material preservation.
Anti-inflammatory Properties
The research conducted by Mustafa et al. (2016) investigated novel pyrazol-1-yl benzenesulfonamides with structural similarities to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine. These compounds exhibited significant anti-inflammatory activity, suggesting their utility in managing inflammation-related conditions.
Pharmaceutical Applications
A study by Perepelytsya et al. (2019) synthesized and evaluated the hypoglycemic activity of pyrazole derivatives, including structures similar to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine. The findings suggest potential applications in treating diabetes and related metabolic disorders.
Antioxidant Properties
Research by Akbas et al. (2018) explored the synthesis of new pyrimidine derivatives and evaluated their antioxidant properties. The relevance of this study lies in the structural similarities of these derivatives to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine, indicating potential as antioxidants.
Synthesis and Structural Characterization
A study by Mustafa et al. (1970) focused on the synthesis and structural characterization of various pyrazolone derivatives. The relevance of this study lies in its contribution to understanding the chemical behavior and properties of compounds structurally related to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine.
Propriétés
Nom du produit |
4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine |
|---|---|
Formule moléculaire |
C16H14N6O2 |
Poids moléculaire |
322.32g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yldiazenyl)-1-phenylpyrazole-3,5-diamine |
InChI |
InChI=1S/C16H14N6O2/c17-15-14(16(18)22(21-15)11-4-2-1-3-5-11)20-19-10-6-7-12-13(8-10)24-9-23-12/h1-8H,9,18H2,(H2,17,21) |
Clé InChI |
XMHTUTLCTOYCSL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(N(N=C3N)C4=CC=CC=C4)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (5Z)-5-[[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate](/img/no-structure.png)
![5-(1H-indol-3-ylmethylene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1191368.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone oxime](/img/structure/B1191374.png)
![Ethyl (hydroxyimino)([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B1191375.png)